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Compound of Interest
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Cat. No.: B1180860 Get Quote

An objective comparison of the performance-enhancing capabilities of dicreatine citrate and

tricreatine citrate, supported by available experimental data for researchers, scientists, and

drug development professionals.

The pursuit of enhanced athletic performance has led to the development of various forms of

creatine, each claiming superior efficacy. Among these, dicreatine citrate and tricreatine

citrate have emerged as alternatives to the more extensively studied creatine monohydrate.

This guide provides a comparative evaluation of the ergogenic effects of these two creatine

salts, drawing upon the limited, yet insightful, scientific literature currently available. Due to a

lack of direct head-to-head clinical trials, this comparison synthesizes findings from separate

studies to offer a comprehensive overview.

Quantitative Data Comparison
The available research on dicreatine citrate and tricreatine citrate has investigated different

aspects of athletic performance. The following table summarizes the key quantitative findings

from these studies. It is important to note that the experimental designs and performance

metrics are not directly comparable, highlighting a significant gap in the current literature.
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Feature Dicreatine Citrate Tricreatine Citrate

Study Focus Aerobic Performance
High-Intensity Intermittent

Exercise

Primary Outcome

No significant effect on

VO2max, critical velocity, or

time to exhaustion.[1]

Significant increase in mean

power and force during

intermittent handgrip exercise.

[2][3]

Key Quantitative Finding

No statistically significant

improvement in aerobic

running performance metrics.

[1]

- Significant increase in mean

power over 10 intervals (p <

0.01). - Significant increase in

force during the first two

intervals (p < 0.01).[2][3]

Dosage 20 g/day for 5 days.[1] 5 g/day for 28 days.[2][3]

Other Notable Effects
Higher water solubility than

creatine monohydrate.[4]

Effect on force decreased over

subsequent intervals.[2][3]

Experimental Protocols
Dicreatine Citrate and Aerobic Performance
A study investigating the effects of dicreatine citrate on aerobic running performance utilized a

randomized, placebo-controlled, double-blind design.[1]

Participants: Twenty-seven healthy men and twenty-eight healthy women participated in the

study.

Supplementation Protocol: Participants were randomly assigned to either a creatine group

(n=27) or a placebo group (n=28). The creatine group ingested 20 grams of dicreatine
citrate per day, administered in four equal doses, for five consecutive days. The placebo

group received a substance identical in appearance and taste.

Performance Testing: Aerobic power, measured by maximal oxygen consumption (VO2max),

was assessed using open-circuit spirometry during a graded exercise test on a treadmill. To

determine critical velocity (CV), participants performed four high-speed runs to exhaustion at
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90%, 100%, 105%, and 110% of their peak velocity. The distances achieved were plotted

against the time to exhaustion, and linear regression was used to calculate the slope (CV),

which is an indicator of aerobic performance. All performance tests were conducted before

and after the five-day supplementation period.

Tricreatine Citrate and High-Intensity Intermittent
Exercise
The ergogenic potential of tricreatine citrate was examined in a study focusing on high-intensity

intermittent exercise, employing a randomized, placebo-controlled, double-blind methodology.

[2][3]

Participants: The study involved healthy young athletes.

Supplementation Protocol: Subjects were randomly assigned to one of three groups:

tricreatine citrate (Cr-Cit; 5 g/day , n=16), creatine pyruvate (Cr-Pyr; 5 g/day , n=16), or

placebo (5 g/day , n=17). The supplementation period lasted for 28 days.

Performance Testing: The primary performance measure was intermittent handgrip exercise

of maximal intensity. This test was performed before (pre-test) and after (post-test) the 28-

day supplementation period. The exercise protocol consisted of ten 15-second intervals of

maximal handgrip contractions, with each interval followed by a 45-second rest period. Mean

power and force were the key parameters measured.

Signaling Pathways and Experimental Workflow
Creatine's ergogenic effects are believed to be mediated, in part, through the activation of

specific signaling pathways that promote muscle protein synthesis and hypertrophy. One of the

key pathways implicated is the Akt/mTOR pathway.
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Caption: The Akt/mTOR signaling pathway, which is crucial for muscle protein synthesis.

Creatine supplementation is thought to enhance the activation of this pathway, contributing to

its anabolic effects.[5]

The evaluation of ergogenic aids typically follows a structured experimental workflow to ensure

the validity and reliability of the findings.
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Caption: A typical experimental workflow for assessing the ergogenic effects of a supplement

like creatine.

Conclusion
The current body of scientific evidence does not permit a definitive conclusion on whether

dicreatine citrate or tricreatine citrate is superior in its ergogenic effects. The available

research suggests that tricreatine citrate may enhance performance in high-intensity,

intermittent exercise.[2][3] Conversely, the limited data on dicreatine citrate did not show a

significant benefit for aerobic running performance.[1] It is plausible that the ergogenic potential

of these compounds is specific to the type of physical activity.

A significant limitation in this comparative analysis is the absence of studies directly comparing

the two compounds. Furthermore, the existing studies have employed different exercise

modalities and supplementation protocols, making direct comparisons challenging. Future

research should aim to conduct head-to-head clinical trials investigating the effects of

dicreatine citrate and tricreatine citrate on a range of performance measures, including

strength, power, and endurance, using standardized protocols. Such studies are essential to

provide a clearer understanding of the relative efficacy of these creatine salts for the scientific

and athletic communities.
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To cite this document: BenchChem. [A Comparative Analysis of Dicreatine Citrate and
Tricreatine Citrate on Ergogenic Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180860#evaluating-the-ergogenic-effects-of-
dicreatine-citrate-vs-tricreatine-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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